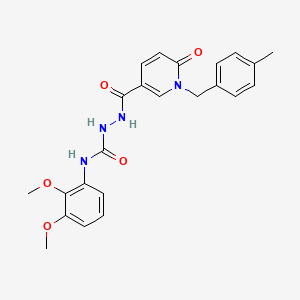

![molecular formula C12H11N5O2 B2742977 8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 21620-13-3](/img/structure/B2742977.png)

8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

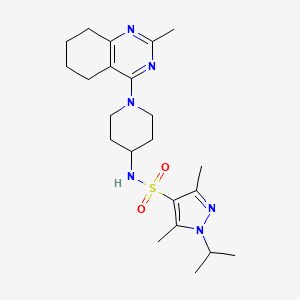

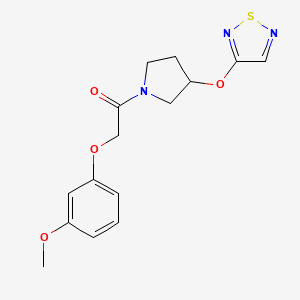

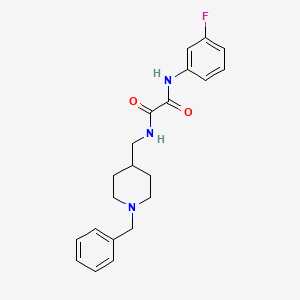

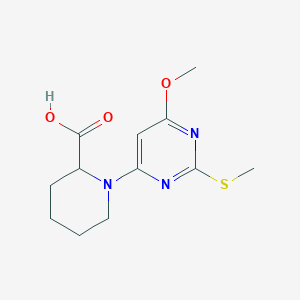

The compound “8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione” is a type of pteridine derivative . Pteridines are heterocyclic structures of coenzymatic constituents of oxidoreductase enzymes. They play essential roles in growth processes and the metabolism of one-carbon units . They are in clinical use as anticancer, antiviral, antibacterial, and diuretic drugs .

Synthesis Analysis

The synthesis of pteridines is mainly from the pyrimidine, but there are examples from the pyrazine . The binding capability of the ligand was simulated on systems containing two metal-binding modes to palladium (N5-S4 and N1-S2) with different chelate size .Molecular Structure Analysis

The title compound crystallizes in the monoclinic space group C 2/c . Single pteridine-2,4 (1 H ,3 H )-dithione and dimethylformamide molecules are packed via N-H···O and N-H···N hydrogen bonds into centrosymmetric clusters containing two molecules of each class .Chemical Reactions Analysis

The physical properties and reactions include photochemistry, substitution at ring nitrogens, nucleophilic substitution at ring carbons, organometallic couplings and methods for side chain elaboration and extension .Physical And Chemical Properties Analysis

The structure for the cluster has been simulated by using the density functionals B1B95 (6-31 G (d) and 6-31+G (d) basis sets) and M06-2X (6-31 G (d) basis set). As a result, the M06-2X/6-31 G (d) approach provides the best agreement with the experimental XRD data .Applications De Recherche Scientifique

- Pteridines play essential roles in growth processes and one-carbon metabolism . Researchers have explored pteridine analogs as inhibitors for enzymes such as monoamine oxidase B, nitric oxide synthase, and hepatitis C virus NS5B RNA-dependent RNA polymerase . The variation of substituents in pteridines has led to highly functionalized compounds with potential therapeutic applications.

- Pteridines can coordinate with metal ions, forming stable complexes. Investigations into the binding capability of pteridine ligands to metals (e.g., palladium) have revealed interesting chelate structures . The sulfur atoms in pteridines often serve as key binding sites.

- Pteridines are widespread in biological systems, serving as pigments and enzyme cofactors. Understanding their molecular structure sheds light on their roles in various cellular processes .

- UV irradiation of pteridines can induce electron donor reactions. For instance, H4 pterins affect enzymatic reactions of aromatic amino acid hydroxylases and alkylglycerol monooxygenase . Such insights may have implications for biomedicine.

Enzyme Inhibition and Medicinal Chemistry

Metal Complexes and Coordination Chemistry

Biological Pigments and Enzyme Cofactors

Photobiology and Electron Donor Reactions

Mécanisme D'action

Orientations Futures

Pteridine analogs have been evaluated as inhibitors for monoamine oxidase B and nitric oxide synthetase - which are involved in the pathology of neurodegenerative diseases . Therefore, the future directions of “8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione” could involve further exploration of its potential therapeutic applications in these areas.

Propriétés

IUPAC Name |

8-amino-1,3-dimethylbenzo[g]pteridine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2/c1-16-10-9(11(18)17(2)12(16)19)14-7-4-3-6(13)5-8(7)15-10/h3-5H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLHBGSNDGMZKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC3=C(C=CC(=C3)N)N=C2C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2742896.png)

![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2742897.png)

![3,4,5,6-tetrachloro-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2742902.png)

![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2742905.png)

![(R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1)](/img/structure/B2742914.png)